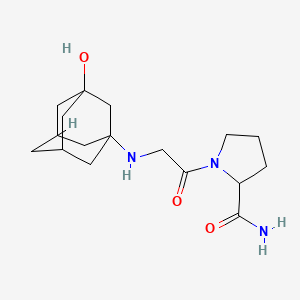

Vildagliptin Impurity A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJPEBUSBVYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vildagliptin Impurity A (C17H27N3O3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vildagliptin Impurity A, a significant process-related impurity and degradation product of the anti-diabetic drug Vildagliptin. This document details its synthesis, analytical characterization, and toxicological assessment, offering valuable information for researchers and professionals in drug development and quality control.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. This compound, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, also referred to as Vildagliptin Amide Impurity, is a key impurity that can arise during the synthesis of Vildagliptin or as a degradation product under various stress conditions. Its molecular formula is C17H27N3O3, and its molecular weight is 321.41 g/mol .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H27N3O3 | [1] |

| Molecular Weight | 321.41 g/mol | [1] |

| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide | [] |

| Synonyms | Vildagliptin Amide Impurity, N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide | [1] |

| CAS Number | 565453-39-6 | [1] |

Synthesis and Formation

This compound can be synthesized for use as a reference standard and is also formed as a degradation product of Vildagliptin.

Synthetic Pathway

A common synthetic route to obtain this compound involves the reaction of (S)-N-chloroacetyl-2-pyrrolidinecarboxamide with 3-amino-1-adamantanol.

Caption: Synthetic pathway for this compound.

Formation as a Degradation Product

Forced degradation studies have shown that Vildagliptin degrades to form Impurity A under various stress conditions, including acidic, basic, and oxidative environments.[3][4][5] The primary mechanism of formation is the hydrolysis of the nitrile group of Vildagliptin to a carboxamide group.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Vildagliptin Impurity A from L-Proline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. Regulatory bodies like the US FDA require that any individual impurity exceeding 0.1% be reported, identified, and qualified.[3]

Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, is a process-related impurity formed via the hydrolysis of the nitrile group of Vildagliptin to a carboxamide.[4] This whitepaper provides a detailed, step-by-step technical guide for the synthesis of this compound, starting from the readily available chiral precursor, L-proline. The synthesis is a multi-step process involving the formation of key intermediates, which are also crucial in the synthesis of Vildagliptin itself.[1][5][6]

Overall Synthetic Pathway

The synthesis of this compound from L-proline can be accomplished via a three-step process. The pathway involves an initial N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety to a primary amide, and finally, a nucleophilic substitution reaction with 3-amino-1-adamantanol.

Caption: Synthetic pathway for this compound.

Data Presentation

The quantitative data for the synthesis, including reagents, conditions, and yields for each step, are summarized in the table below.

| Step | Reaction | Key Reagents | Solvent | Conditions | Yield (%) | Reference |

| 1 | L-Proline → Intermediate 1 | L-Proline, Chloroacetyl chloride | THF | Reflux, 2h | 81-90 | [1][3][6] |

| 2 | Intermediate 1 → Intermediate 2 | Intermediate 1, DCC, NH₄HCO₃ | Dichloromethane | 10-15°C to RT, 2h | 52 | [1][6] |

| 3 | Intermediate 2 → Impurity A | Intermediate 2, 3-amino-1-adamantanol, K₂CO₃, KI | THF | Reflux, 3h | N/A* | [7] |

*Yield for Step 3 is not explicitly reported, but the referenced patent indicates the preparation of a high-purity product (up to 98.5%).[7]

Table 1: Summary of Reagents, Conditions, and Yields.

| Parameter | Value | Reference |

| Chemical Name | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide | [4] |

| CAS Number | 565453-39-6 | [8] |

| Molecular Formula | C₁₇H₂₇N₃O₃ | [4][8] |

| Molecular Weight | 321.41 g/mol | [4] |

| Appearance | Off-white Solid | [4] |

| Purity by HPLC | ~98% | [4] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below.

This reaction involves the N-acylation of L-proline using chloroacetyl chloride.[1]

Materials:

-

L-proline: 20.0 g (0.174 mol)

-

Chloroacetyl chloride: 19.7 mL (0.261 mol)

-

Tetrahydrofuran (THF): 200 mL

-

Ethyl acetate (B1210297): 300 mL

-

Water: 20 mL

-

Saturated brine solution: 20 mL

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A suspension of L-proline in THF (200 mL) is prepared in a round-bottom flask.

-

Chloroacetyl chloride (19.7 mL) is added to the suspension at room temperature.

-

The reaction mixture is heated to reflux and maintained for 2 hours.

-

After completion, the mixture is cooled to room temperature.

-

Water (20 mL) is added, and the mixture is stirred for an additional 20 minutes.

-

Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the mixture is transferred to a separatory funnel.

-

The organic layer is collected. The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield Intermediate 1.[1] The reported yield is approximately 81-90%.[3][6]

Caption: Workflow for the synthesis of Intermediate 1.

This step converts the carboxylic acid of Intermediate 1 into a primary amide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and ammonium (B1175870) bicarbonate as the ammonia (B1221849) source.[1][6]

Materials:

-

Intermediate 1: 10.0 g (0.052 mol)

-

Dicyclohexylcarbodiimide (DCC): 10.8 g (0.052 mol)

-

Ammonium bicarbonate: 41.2 g (0.522 mol)

-

Dichloromethane (DCM): 200 mL

Procedure:

-

A solution of Intermediate 1 (10.0 g) in DCM (200 mL) is prepared in a reaction vessel.

-

A solution of DCC in DCM is added slowly to the vessel at 10–15 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

Ammonium bicarbonate (41.2 g) is added portion-wise, and the mixture is stirred for another hour.

-

The reaction progress is monitored by TLC.

-

Upon completion, the precipitated dicyclohexylurea is removed by filtration. The solid residue is washed with fresh DCM.

-

The combined filtrate is concentrated under vacuum to yield Intermediate 2.[1] The reported yield is 52%.[6]

The final step involves the N-alkylation of 3-amino-1-adamantanol with Intermediate 2.[7]

Materials:

-

Intermediate 2

-

3-amino-1-adamantanol

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Tetrahydrofuran (THF)

Procedure:

-

Intermediate 2, 3-amino-1-adamantanol, potassium carbonate (base), and a catalytic amount of potassium iodide are added to THF in a reaction flask.[7]

-

The reaction mixture is heated to reflux and maintained for approximately 3-4 hours. The reaction of the chloroacetyl group with the amine is a standard procedure often catalyzed by an iodide source.[3]

-

The reaction is monitored by TLC or HPLC for the consumption of Intermediate 2.

-

After completion, the mixture is cooled, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified, for example, by recrystallization, to obtain this compound as a solid. The referenced patent suggests a final purity of up to 98.5% can be achieved.[7]

Conclusion

This technical guide outlines a reliable and reproducible three-step synthesis of this compound starting from L-proline. The described protocols are based on established literature procedures and provide a clear pathway for researchers and drug development professionals to obtain this important reference standard. The synthesis utilizes common reagents and techniques, making it accessible for standard organic synthesis laboratories. The availability of a well-characterized standard for this compound is essential for the development of robust analytical methods for quality control during the manufacturing of Vildagliptin.

References

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. allmpus.com [allmpus.com]

- 5. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 6. researchgate.net [researchgate.net]

- 7. CN107311908A - A kind of preparation method of vildagliptin amide impurities - Google Patents [patents.google.com]

- 8. Vildagliptin Impurities | SynZeal [synzeal.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Vildagliptin Related Compound A, a significant impurity in the manufacturing of the anti-diabetic drug Vildagliptin. This document details the synthetic pathway, experimental protocols, and quantitative data to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety and therapeutic efficacy. Vildagliptin Related Compound A is a known process-related impurity that must be monitored and controlled within acceptable limits. The synthesis of this compound as a reference standard is essential for the development of accurate analytical methods for its detection and quantification in Vildagliptin drug substances and products.

This guide focuses on a well-documented, four-step synthesis of Vildagliptin Related Compound A, commencing from the readily available starting material, L-proline.

Synthetic Pathway

The synthesis of Vildagliptin Related Compound A can be accomplished through a four-step reaction sequence starting from L-proline. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Vildagliptin Related Compound A.

Experimental Protocols

The following protocols are based on the procedures described by Zhu Tao, et al. in "Synthesis of Main Impurity of Vildagliptin".[1]

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

Reaction: L-proline is acylated with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

-

Procedure:

-

To a round-bottomed flask containing L-proline (10 g, 0.087 mol) in tetrahydrofuran (B95107) (THF, 100 mL), add chloroacetyl chloride (10.0 mL, 0.132 mol) slowly at 0°C under an argon atmosphere.

-

The reaction mixture is then refluxed with stirring for 2.5 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The mixture is diluted with water (20 mL) and stirred for 20 minutes.

-

Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) are added, and the organic layer is collected.

-

The aqueous layer is re-extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are dried over anhydrous Na2SO4.

-

The solvent is evaporated to give a residue, which is crystallized from isopropyl ether to afford the product.

-

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Reaction: The carboxylic acid is converted to the corresponding primary amide.

-

Procedure:

-

A mixture of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (4 g, 0.021 mol), di-tert-butyl dicarbonate (5.6 mL, 0.026 mol), and ammonium bicarbonate (9.12 g, 0.12 mol) is prepared in acetonitrile (B52724) (MeCN, 40 mL) under an argon atmosphere.

-

Pyridine (0.96 mL, 0.012 mol) is added in one portion, and the mixture is stirred for 1.5 hours at room temperature.

-

The reaction progress is monitored by TLC (10% MeOH in CH2Cl2).

-

Upon completion, the reaction mixture is filtered.

-

The solvent is evaporated to yield a residue, which is crystallized from THF to give the desired amide.

-

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Reaction: The primary amide is dehydrated to form the nitrile.

-

Procedure:

-

To a stirred solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4 g, 0.021 mol) in dry dimethylformamide (DMF, 40 mL), cyanuric chloride (2 g, 0.011 mol) is added at 0°C.

-

The resulting mixture is stirred for 4.5 hours at room temperature.

-

The reaction is quenched with water (100 mL) and extracted with ethyl acetate (100 mL).

-

The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with 5% sodium bicarbonate solution and saturated brine, then dried over anhydrous Na2SO4.

-

The solvent is evaporated, and the crude product is purified by column chromatography (petroleum ether:ethyl acetate = 2:1).

-

Step 4: Synthesis of Vildagliptin Related Compound A

-

Reaction: The chloroacetyl group undergoes nucleophilic substitution with 3-hydroxy-1-aminoadamantane.

-

Procedure:

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-hydroxy-1-aminoadamantane (1 g, 6 mmol) are dissolved in 2-butanone (15 mL).

-

Potassium carbonate (K2CO3, 3.3 g, 24 mmol) and potassium iodide (KI, 50 mg, 0.3 mmol) are added to the mixture.

-

The reaction mixture is stirred at reflux for 4 hours.

-

After completion, the mixture is filtered.

-

The solvent is evaporated, and the crude product is purified by recrystallization from ethyl acetate and methanol (B129727) (1:1) to obtain the final product as colorless crystals.

-

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of Vildagliptin Related Compound A and its intermediates.

Table 1: Reaction Yields and Physical Properties of Intermediates and Final Product

| Compound | Step | Starting Material | Product Molecular Formula | Yield (%) | Melting Point (°C) |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 1 | L-Proline | C7H10ClNO3 | 90 | 106-108 |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | 2 | Carboxylic acid intermediate | C7H11ClN2O2 | 84 | 134-136 |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3 | Amide intermediate | C7H9ClN2O | 87 | 62-63 |

| Vildagliptin Related Compound A | 4 | Nitrile intermediate | C17H25N3O2 | 77 | 182-184 |

Table 2: Analytical Data for Vildagliptin Related Compound A

| Analytical Technique | Data |

| HPLC Purity | 98.17%[1] |

| IR (KBr, νmax, cm-1) | 3419, 2920, 2906, 2880, 2851, 2239, 1649, 1450, 1424, 1404, 1311, 1003[1] |

| ¹H NMR (300 MHz, DMSO-d6) | δ 1.30-1.68 (m, 12H), 1.75-2.38 (m, 10H), 3.10-3.30 (m, 1H), 3.35-3.87 (m, 6.7H), 4.40-4.50 (m, 1H), 4.57-4.73 (m, 1H)[1] |

| ¹³C NMR (75 MHz, DMSO-d6) | δ 24.4, 28.9, 29.8, 34.4, 37.7, 43.9, 45.7, 45.9, 46.5, 49.9, 57.8, 67.5, 118.5, 170.0[1] |

| Mass Spectrometry (ESI+) | m/z 440.3 [M+H]+[1] |

Logical Relationship of the Synthetic Process

The synthesis of Vildagliptin Related Compound A is a logical progression of functional group transformations. The key steps and their rationale are outlined in the diagram below.

Caption: Logical progression of the synthesis of Vildagliptin Related Compound A.

Conclusion

This technical guide provides a detailed and comprehensive resource for the synthesis of Vildagliptin Related Compound A. The described four-step synthesis from L-proline is a practical and well-characterized route for obtaining this important reference standard. The provided experimental protocols and quantitative data will be invaluable for researchers and scientists involved in the development, manufacturing, and quality control of Vildagliptin. The availability of a reliable synthetic route for Vildagliptin Related Compound A is crucial for ensuring the quality and safety of Vildagliptin for patients with type 2 diabetes.

References

Characterization of Vildagliptin Impurity A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Vildagliptin (B1682220) Impurity A, a known process-related impurity and potential degradant of the anti-diabetic drug Vildagliptin. This document outlines the identity, formation pathways, and detailed analytical methodologies for the isolation and characterization of this impurity, serving as a vital resource for quality control and drug development in the pharmaceutical industry.

Introduction to Vildagliptin and its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the quality, safety, and efficacy of the final drug product. Regulatory agencies worldwide mandate stringent control over impurities. Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a significant impurity that requires thorough characterization and control.

Impurities in Vildagliptin can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. These can be categorized as organic impurities (process-related, degradation products, intermediates), inorganic impurities, and residual solvents. Vildagliptin has been shown to degrade under stress conditions such as acidic, basic, and oxidative environments, leading to the formation of various degradation products.

Physicochemical Properties and Synthesis of Impurity A

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Data |

| Chemical Name | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide |

| Synonyms | N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide; Vildagliptin Amide Impurity |

| CAS Number | 565453-39-6[1] |

| Molecular Formula | C₁₇H₂₇N₃O₃[1][2][3] |

| Molecular Weight | 321.41 g/mol [1][3] |

| Appearance | Off-white solid[3] |

| Solubility | Soluble in Methanol[3] |

| Storage | 2-8°C[3] |

This compound can be synthesized for use as a reference standard in analytical methods. One reported synthetic route starts from L-proline and involves a four-step process including chloroacetylation, amination, dehydration, and substitution.[4][5]

Formation Pathways

This compound is primarily formed as a degradation product of Vildagliptin. Forced degradation studies have shown that Vildagliptin is susceptible to degradation under various stress conditions.

-

Basic Hydrolysis: Vildagliptin degrades in basic conditions (e.g., 0.01 M NaOH) to form several products, including Impurity A.[6] The nitrile group in Vildagliptin is hydrolyzed to a carboxamide group.

-

Acidic Hydrolysis: Degradation also occurs in acidic media (e.g., 1 M HCl), although Vildagliptin is relatively more stable under these conditions compared to basic conditions.[6]

-

Oxidative Degradation: Exposure to oxidative stress (e.g., 3% H₂O₂) can also lead to the formation of various degradation products.[6][7]

References

- 1. Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111141845A - Analysis and detection method of vildagliptin - Google Patents [patents.google.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. | Semantic Scholar [semanticscholar.org]

- 7. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Vildagliptin Impurity A: A Comprehensive Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Vildagliptin (B1682220) Impurity A, a critical aspect of ensuring the quality, safety, and efficacy of the widely used anti-diabetic drug, vildagliptin. This document details the identity of Impurity A, its formation pathways, and the analytical methodologies employed for its characterization.

Introduction to Vildagliptin and its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Like any pharmaceutical compound, the synthesis and storage of vildagliptin can lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure patient safety. Vildagliptin Impurity A is a known related substance that requires careful monitoring.

Identification and Structure of Impurity A

This compound has been identified as the amide derivative of vildagliptin. Its chemical name is (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide .

The structure of this compound is characterized by the hydrolysis of the nitrile group (-C≡N) in the vildagliptin molecule to a primary amide group (-CONH₂).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide |

| Molecular Formula | C₁₇H₂₇N₃O₃ |

| Molecular Weight | 321.41 g/mol |

| CAS Number | 565453-39-6[1] |

Formation of this compound

The primary pathway for the formation of this compound is through the hydrolysis of the nitrile group of the parent vildagliptin molecule. This degradation can occur under various stress conditions.

Degradation Pathway

Forced degradation studies have been instrumental in understanding the formation of Impurity A. Vildagliptin has been shown to degrade under acidic, basic, and oxidative stress conditions.[2][3] Specifically, under basic hydrolysis conditions, the nitrile moiety of vildagliptin is susceptible to conversion to a carboxamide, yielding Impurity A.[4]

References

Spectroscopic Deep Dive: A Technical Guide to the Analysis of Vildagliptin Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the purity and safety of this pharmaceutical active ingredient is paramount. This technical guide provides an in-depth exploration of the spectroscopic analysis of Vildagliptin Impurity A, a key related substance. The presence of impurities, even in minute quantities, can impact the efficacy and safety of the final drug product. Therefore, robust analytical methodologies for the identification, quantification, and characterization of such impurities are essential for regulatory compliance and patient safety.

This compound, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, is a process-related impurity that can arise during the synthesis of Vildagliptin.[1] Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of high-resolution and specific analytical techniques for its unequivocal identification and quantification.

This document outlines the comprehensive spectroscopic workflow for the analysis of this compound, detailing the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data is presented in clear, tabular formats to facilitate comparison and interpretation. Furthermore, a logical workflow for the analysis is visualized using a Graphviz diagram to provide a clear overview of the process.

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the isolation and comprehensive spectroscopic analysis of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide | [1] |

| Molecular Formula | C17H27N3O3 | [1] |

| Molecular Weight | 321.41 g/mol | [1] |

| CAS Number | 1789703-37-2 | [1] |

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Observed Value (m/z) | Reference |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ | 322.2125 | Inferred from MW |

| MS/MS Fragmentation Ions | - | 153.1, 132.7, 110.9, 106.9, 93.2 | [2] |

Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: The following data is adapted from a study where the impurity was characterized as an "unknown impurity" with a mass corresponding to this compound.[2]

| Position | ¹H Chemical Shift (δ ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ ppm) |

| Pyrrolidine Ring | ||

| 2 | 4.77-4.78 (dd, 1H, J=7.6, 4.0) | 46.49 |

| 3 | 1.90-2.10 (m, 2H) | 24.5 |

| 4 | 1.90-2.10 (m, 2H) | 29.0 |

| 5 | 3.50-3.60 (m, 2H) | 45.0 |

| Acetyl Linker | ||

| 6 | 3.30-3.40 (d, 2H) | 52.0 |

| Adamantane Moiety | ||

| 7 | - | 70.0 |

| 8, 12 | 1.50-1.60 (m, 6H) | 42.0 |

| 9, 11, 14 | 1.60-1.70 (m, 6H) | 30.0 |

| 10, 13, 15 | 2.10-2.20 (m, 3H) | 35.0 |

| Carboxamide | ||

| C=O | - | 176.72 |

| NH2 | 7.20 (br s, 1H), 7.50 (br s, 1H) | - |

Table 4: FT-IR and UV-Vis Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Reference |

| FT-IR | O-H Stretch | 3385 cm⁻¹ (broad) | [2] |

| Aliphatic C-H Stretch | 2920, 2854 cm⁻¹ | [2] | |

| C=O Stretch (Amide) | 1616 cm⁻¹ | [2] | |

| UV-Vis | λmax | ~210 nm | [2][3][4] |

Experimental Protocols

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural elucidation.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (UPLC or HPLC) is recommended.

Methodology:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Impurity A from Vildagliptin and other impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS/MS Analysis: Perform fragmentation of the precursor ion corresponding to Impurity A (m/z 322.2) using collision-induced dissociation (CID) with an appropriate collision energy to obtain fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry, of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

¹H NMR:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon NMR spectrum.

-

Proton decoupling is typically used to simplify the spectrum.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for establishing the connectivity of different parts of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Methodology:

-

Sample Preparation: Place a small amount of the solid, isolated impurity directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., methanol, acetonitrile, or water). A typical concentration is in the range of 10-20 µg/mL.

-

Data Acquisition:

-

Scan the sample solution over a wavelength range of 200-400 nm.

-

Use the same solvent as a blank for baseline correction.

-

The wavelength at which the maximum absorbance is observed is the λmax.

-

Conclusion

The comprehensive spectroscopic analysis of this compound is a critical component of quality control in the pharmaceutical manufacturing of Vildagliptin. The application of advanced analytical techniques such as high-resolution mass spectrometry and two-dimensional NMR spectroscopy is indispensable for the unambiguous structural elucidation of this and other related impurities. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers and analytical scientists involved in the development, manufacturing, and quality control of Vildagliptin. Adherence to these rigorous analytical practices ensures the continued safety and efficacy of this important anti-diabetic medication.

References

- 1. allmpus.com [allmpus.com]

- 2. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Vildagliptin Impurity A: An In-depth Spectroscopic and Chromatographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of Vildagliptin Impurity A, a known related substance of the anti-diabetic drug Vildagliptin. Leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers detailed experimental protocols, data interpretation, and a logical workflow for impurity analysis, serving as a vital resource for quality control and drug development in the pharmaceutical industry.

Introduction to Vildagliptin and Its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) or final drug product is a critical concern that can impact efficacy and safety. Regulatory agencies worldwide mandate the identification, quantification, and control of impurities to ensure the quality and safety of pharmaceutical products.

This compound, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a relevant impurity that requires thorough characterization.[][4][5][6] This guide focuses on the application of NMR and mass spectrometry as powerful analytical tools for the unambiguous identification and structural elucidation of this specific impurity.

Analytical Approaches for Impurity Profiling

A combination of chromatographic separation and spectroscopic detection is essential for the comprehensive analysis of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the separation of Vildagliptin and its related compounds.[1][7][8][9] Coupling these separation techniques with mass spectrometry provides a powerful tool for the detection and identification of impurities, even at trace levels.[7][10][11] NMR spectroscopy, on the other hand, offers detailed structural information, enabling the definitive identification of unknown impurities.

Data Presentation: Spectroscopic and Chromatographic Data of this compound

Precise and accurate analytical data is the cornerstone of impurity characterization. While specific, publicly available, tabulated 1H and 13C NMR chemical shifts and a detailed mass fragmentation pattern for this compound are not readily found in the literature, the following sections detail the expected data and the methodologies to obtain it.

Mass Spectrometry Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the identification and quantification of Vildagliptin and its impurities.[7][10][11] Electrospray ionization (ESI) in positive mode is typically used for the analysis of these compounds.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C17H27N3O3 |

| Molecular Weight | 321.41 g/mol [4][5][6] |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H] | m/z 322.2 |

| Major Fragment Ions | Data not publicly available. Expected fragmentation would involve cleavage of the amide bonds and fragmentation of the adamantyl and pyrrolidine (B122466) rings. |

NMR Spectroscopy Data

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical structure of this compound. While a complete, assigned dataset is not publicly available, commercial suppliers of the impurity standard indicate the availability of 1H NMR and 13C NMR data with their products.[4]

Table 2: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | Adamantyl protons | ||

| Data not publicly available | Pyrrolidine protons | ||

| Data not publicly available | Glycinyl protons | ||

| Data not publicly available | Amide protons | ||

| Data not publicly available | Hydroxyl proton |

Table 3: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | Adamantyl carbons |

| Data not publicly available | Pyrrolidine carbons |

| Data not publicly available | Glycinyl carbons |

| Data not publicly available | Carbonyl carbons |

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results in pharmaceutical analysis. The following sections outline the methodologies for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A UPLC-ESI-Q-TOF MS/MS method is highly effective for the determination of Vildagliptin and its organic impurities.[7]

-

Chromatographic System: Waters ACQUITY UPLC System

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to ensure separation of Vildagliptin and its impurities.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Waters Xevo G2-S QTOF

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/h

-

Cone Gas Flow: 50 L/h

-

Data Acquisition: MS^E mode to acquire both precursor and fragment ion data in a single run.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is crucial for the structural confirmation of this compound.

-

NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

-

Solvent: Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

-

Sample Preparation: Dissolve an appropriate amount of the isolated impurity in the chosen deuterated solvent.

-

1H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

-

Number of Scans: 16 or more to achieve adequate signal-to-noise ratio

-

Relaxation Delay: 1-2 seconds

-

-

13C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm)

-

Number of Scans: 1024 or more due to the lower natural abundance of 13C

-

Relaxation Delay: 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs provided by the spectrometer manufacturer should be used to establish correlations between protons and carbons, aiding in the complete structural assignment.

Visualizations: Workflows and Logical Relationships

Diagrams are powerful tools for visualizing complex analytical workflows and relationships. The following diagrams were created using the DOT language to illustrate key processes in the analysis of this compound.

Conclusion

References

- 1. pharmacyscijournal.com [pharmacyscijournal.com]

- 2. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. allmpus.com [allmpus.com]

- 7. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. journaljpri.com [journaljpri.com]

- 10. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Formation of Vildagliptin Impurity A Under Stress Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of Vildagliptin Impurity A under various stress conditions. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation, leading to the formation of impurities that can impact the safety and efficacy of the drug product.[1][2] Understanding the degradation pathways and the conditions that promote the formation of specific impurities, such as Impurity A, is critical for the development of stable pharmaceutical formulations.

This compound, chemically known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, is a process-related impurity that can also be formed through the degradation of the active pharmaceutical ingredient (API).[3][] This guide summarizes quantitative data from forced degradation studies, details the experimental protocols used to induce and analyze impurity formation, and provides visual representations of the degradation pathway and experimental workflow.

Quantitative Data on Vildagliptin Degradation

Forced degradation studies are essential to understand the chemical stability of a drug substance.[1][5] The following tables summarize the degradation of Vildagliptin and the formation of its impurities under various stress conditions as reported in the literature. Note that while many studies identify multiple degradation products, the specific quantification of Impurity A is not always explicitly detailed. The data presented reflects the overall degradation of Vildagliptin and the detection of various impurities, including those consistent with the structure of Impurity A.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Vildagliptin Degradation (%) | Impurities Detected (by RRT or m/z) | Reference |

| Acidic Hydrolysis | 1 M HCl | 80°C | 3 hours | Not specified | RRT 1.3 (major) | [1] |

| 1 M HCl | 80°C | 9 hours | Not specified | RRT 1.3 (major) | [1][6] | |

| 1 M HCl | 70°C | 210 minutes | ~85% | Compound A (m/z 226), Compound B | [2] | |

| 1 M HCl | 23°C | 240 minutes | 59.28% | Not specified | [2] | |

| Basic Hydrolysis | 0.1 M NaOH | Room Temp | 3 hours | Not specified | RRT 0.4, 0.7, 1.2 (major) | [1][5] |

| 1 M NaOH | 70°C | 60 minutes | Complete | Compound A (m/z 226), Compound B | [2] | |

| 1 M NaOH | 23°C | 240 minutes | 84.33% | Not specified | [2] | |

| Oxidative Degradation | 3% H₂O₂ | Room Temp | 1 hour | Not specified | RRT 0.5, 0.6, 0.7, 0.8, 1.2 | [1] |

| 3% H₂O₂ | Room Temp | 7 hours | Not specified | Increased yield of degradant at RRT 0.38 (from 29.2% to 39.5%) | [6] | |

| 3% H₂O₂ | 70°C | 60 minutes | Complete | Not specified | [2] | |

| 3% H₂O₂ | 23°C | 180 minutes | 87.04% | Not specified | [2] | |

| Neutral Hydrolysis | Water | Not specified | Not specified | Not specified | RRT 0.7 (major) | [1] |

| Thermal Degradation | Solid State | 150°C | 60 minutes | Not specified | Formation of unknown impurity at 2.0% level | [7] |

| Photolytic Degradation | UV light | Not specified | Not specified | No significant degradation | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the forced degradation studies of Vildagliptin.

Sample Preparation

A stock solution of Vildagliptin is typically prepared by dissolving a known amount (e.g., 10.0 mg) of Vildagliptin raw material in a suitable diluent (e.g., 10.0 mL of a mixture of water and acetonitrile) to achieve a concentration of 1.0 mg/mL.[1][5]

Forced Degradation Studies

1. Acidic Degradation:

-

Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

-

Add 3.0 mL of 1 M hydrochloric acid (HCl) solution.

-

Store the mixture at 80°C for a specified period (e.g., 3 to 9 hours).[1][6]

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution to pH 7.0 by the gradual addition of a sodium hydroxide (B78521) (NaOH) solution.

-

Dilute the final solution with the diluent to obtain a final Vildagliptin concentration of 1.0 mg/mL.[1]

2. Basic Degradation:

-

Dissolve 9.0 mg of Vildagliptin in 2.0 mL of methanol.

-

Add 3.0 mL of 0.1 M or 1 M sodium hydroxide (NaOH) solution.

-

Keep the mixture at room temperature or an elevated temperature (e.g., 70°C) for a specified duration (e.g., 3 hours).[1][2][6]

-

Neutralize the solution to pH 7.0 with an appropriate acid solution (e.g., HCl).

-

Dilute to the final concentration with the diluent.

3. Oxidative Degradation:

-

Dissolve 5.0 mg of Vildagliptin in 2.0 mL of methanol.

-

Add 2.0 mL of 3% hydrogen peroxide (H₂O₂) solution.

-

Keep the solution at room temperature for a specified time (e.g., 1 to 7 hours).[6]

-

After the reaction time, add 1.0 mL of diluent.

4. Thermal Degradation (Solid State):

-

Expose the Vildagliptin API powder to a specific temperature (e.g., 150°C) in a controlled oven for a defined period (e.g., 60 minutes).[7]

-

After exposure, allow the sample to cool down.

-

Prepare a solution of the stressed sample for analysis.

5. Photolytic Degradation:

-

Expose the Vildagliptin solution or solid powder to UV light in a photostability chamber for a specified duration.

-

Prepare a solution of the stressed sample for analysis.

Analytical Methodology

The primary analytical technique used for the separation and quantification of Vildagliptin and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][8]

-

Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and column compartment.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed, typically consisting of a buffer solution (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter for achieving good separation.

-

Detection Wavelength: Detection is typically carried out at a wavelength where Vildagliptin and its impurities show significant absorbance, often around 210 nm.[8]

-

Injection Volume: A typical injection volume is 100 µL.[5]

-

Data Analysis: The chromatograms are analyzed to determine the retention times, peak areas, and relative retention times (RRTs) of the parent drug and any degradation products. The percentage of degradation is calculated based on the reduction in the peak area of Vildagliptin.

For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[2][6]

Visualization of Degradation and Experimental Workflow

Vildagliptin Degradation Pathway to Impurity A

The formation of this compound primarily occurs through the hydrolysis of the nitrile group of the Vildagliptin molecule to a carboxamide group. This transformation can be induced by acidic or basic conditions.[3]

Caption: Degradation pathway of Vildagliptin to Impurity A under stress conditions.

Experimental Workflow for Vildagliptin Forced Degradation Study

The following diagram illustrates the typical workflow for conducting a forced degradation study of Vildagliptin.

Caption: General workflow for a Vildagliptin forced degradation study.

References

- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 565453-39-6 [smolecule.com]

- 5. scribd.com [scribd.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Vildagliptin Degradation Pathway: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the chemical stability and degradation profile of an active pharmaceutical ingredient (API) like vildagliptin is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document details the known degradation products of vildagliptin under various stress conditions, presents quantitative data on its stability, outlines detailed experimental protocols for degradation studies, and provides visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways

Vildagliptin is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and to a lesser extent, photolytic and thermal stress conditions. The primary sites of degradation on the vildagliptin molecule are the nitrile group on the pyrrolidine (B122466) ring and the amide linkage.

Hydrolytic Degradation

Acidic Conditions: Under acidic stress, vildagliptin undergoes degradation primarily through hydrolysis of the amide bond and subsequent cyclization. A major degradation product identified is 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[1][2] Some studies also report the formation of 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide through hydrolysis of the cyano group.[3]

Basic Conditions: In alkaline media, vildagliptin is significantly less stable. The primary degradation pathway involves the hydrolysis of the nitrile group to form a carboxamide, 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide.[1][3] Further hydrolysis can lead to the corresponding carboxylic acid.[3] Other degradants, such as 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide and (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline, have also been identified under basic conditions.[1]

Neutral Conditions: Neutral hydrolysis of vildagliptin is comparatively slower than acidic or basic hydrolysis. The main degradation product observed is typically the result of nitrile group hydrolysis.[4]

Oxidative Degradation

Vildagliptin is highly susceptible to oxidative stress. The use of oxidizing agents like hydrogen peroxide leads to the formation of several degradation products. Key among these are N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol.[1] The amide derivative, 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide, is also observed under oxidative conditions.[1][3]

Photolytic and Thermal Degradation

Vildagliptin has been reported to be relatively stable under photolytic and thermal stress conditions, with no significant degradation observed in some studies.[4] However, prolonged exposure to high temperatures can lead to the formation of a thermal/oxidative degradation product.[5]

Summary of Vildagliptin Degradation Products

The following table summarizes the major degradation products of vildagliptin identified under various stress conditions.

| Degradation Product Name | Molecular Mass (m/z) | Formation Conditions |

| 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 304 | Acidic Hydrolysis[1][2] |

| 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | 321.1 | Basic Hydrolysis, Oxidative[1][3] |

| 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide | 337.2 | Basic Hydrolysis[1] |

| (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | 322.6 | Basic Hydrolysis[1] |

| N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate | 241.1 | Oxidative[1] |

| (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | 183.1 | Oxidative[1] |

| [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid | 226 | Acidic, Basic Hydrolysis[3] |

| 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid | 323 | Acidic, Basic Hydrolysis[3] |

Quantitative Degradation Data

The stability of vildagliptin under forced degradation conditions has been quantitatively assessed in several studies. The following tables summarize the percentage degradation and kinetic data.

Table 1: Percentage Degradation of Vildagliptin under Various Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |

| Acidic Hydrolysis | 1 M HCl | 80°C | 9 hours | 14.1 | [4] |

| Basic Hydrolysis | 1 M NaOH | 80°C | 1 hour | 99.8 | [4] |

| Basic Hydrolysis | 0.1 M NaOH | Room Temp. | 3 hours | - | [6] |

| Oxidative | 30% H₂O₂ | Room Temp. | 3 hours | - | [4] |

| Oxidative | 3% H₂O₂ | Room Temp. | 7 hours | - | [6] |

| Neutral Hydrolysis | Water | 80°C | 7 hours | - | [4] |

| Thermal (Solid) | - | 150°C | 7 hours | Not Significant | [4] |

| Photolytic (Solid) | UV light (254 nm) | - | 24 hours | Not Significant | [4] |

Table 2: Pseudo First-Order Degradation Rate Constants (k) for Vildagliptin at Room Temperature (23°C)

| Condition | Rate Constant (k) s⁻¹ | Reference |

| Oxidative (3% H₂O₂) | 4.76 x 10⁻⁴ | [3] |

| Basic (1M NaOH) | 3.11 x 10⁻⁴ | [3] |

| Acidic (1M HCl) | 1.73 x 10⁻⁴ | [3] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on vildagliptin, based on protocols cited in the literature.

Protocol 1: Forced Degradation Study of Vildagliptin Bulk Drug

Objective: To induce and identify degradation products of vildagliptin under various stress conditions.

Materials:

-

Vildagliptin reference standard

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Diluent (e.g., Acetonitrile:Water mixture)

Procedure:

-

Acidic Degradation:

-

Basic Degradation:

-

Oxidative Degradation:

-

Neutral Hydrolysis:

-

Thermal Degradation (Solid State):

-

Photolytic Degradation (Solid State):

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify vildagliptin from its degradation products.

Chromatographic Conditions (Example):

-

Column: Athena C18-WP (250 mm x 4.6 mm, 5 µm)[1]

-

Mobile Phase:

-

A: Ammonium acetate (B1210297) buffer (pH 7.5)

-

B: Methanol[1]

-

-

Gradient Elution: (A typical gradient would be programmed to ensure separation of all peaks)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: Ambient

System Suitability:

-

Perform system suitability tests to ensure the chromatographic system is working correctly. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.

Visualizations

Degradation Pathways

The following diagrams illustrate the major degradation pathways of vildagliptin under acidic, basic, and oxidative stress.

Caption: Acidic degradation pathway of vildagliptin.

Caption: Major basic degradation pathways of vildagliptin.

Caption: Oxidative degradation pathways of vildagliptin.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a forced degradation study of vildagliptin.

Caption: Experimental workflow for vildagliptin forced degradation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 5. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Stability of Vildagliptin and Its Impurities

Introduction

Vildagliptin (B1682220), chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] The chemical stability of an active pharmaceutical ingredient (API) like vildagliptin is a critical attribute that can affect the safety and efficacy of the final drug product. Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] This guide provides a comprehensive overview of the chemical stability of vildagliptin under various stress conditions, details its major impurities, and outlines the experimental protocols used for these assessments.

Degradation Profile of Vildagliptin

Vildagliptin is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][4] The presence of pharmaceutical excipients can also influence its stability, sometimes decreasing the rate of degradation.[1][4]

1. Acidic Degradation

Under acidic conditions, vildagliptin undergoes hydrolysis. The primary degradation pathway involves the conversion of the nitrile group (-CN) to a carboxylic acid and the cleavage of the amide bond. One major degradant is observed at a relative retention time (RRT) of 1.3.[1] Studies have identified degradation products such as [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid.[4] Significant degradation (almost 85%) has been observed after 210 minutes in 1M HCl at 70°C.[4]

2. Basic Degradation

Vildagliptin is highly labile in basic conditions. The degradation leads to the formation of several impurities.[4][5] Three major degradants have been noted at RRTs of 0.4, 0.7, and 1.2.[1] One major product, formed via hydrolysis, has a molecular mass of 337.2 [M+H]⁺ and an RRT of 1.2.[5] The identified impurities under basic stress are similar to those under acidic conditions, including the carboxylic acid derivative.[4] Another key impurity identified is 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, which is formed through the hydrolysis of the nitrile group to an amide.[4]

3. Oxidative Degradation

Oxidative stress using hydrogen peroxide (H₂O₂) leads to the formation of multiple degradation products.[1][4][5] Five major degradants have been detected at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[1] Specific impurities identified include N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) (RRT 0.38) and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol (RRT 0.8).[5] Vildagliptin shows the lowest stability in oxidative conditions, with over 87% degradation observed after 180 minutes in 3% H₂O₂ at room temperature.[4]

4. Neutral Hydrolysis, Thermal, and Photolytic Degradation

Vildagliptin is comparatively stable under neutral, thermal, and photolytic conditions. Neutral hydrolysis results in one major degradant at RRT 0.7.[1] No significant degradation is typically observed under thermal (heat) and UV light exposure.[1]

Data Presentation: Summary of Forced Degradation Studies

The quantitative results from various forced degradation studies are summarized below.

Table 1: Degradation of Vildagliptin Under Various Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 1 M HCl | 70°C | 210 min | ~85% | [4] |

| Acid Hydrolysis | 1 M HCl | 23°C | 240 min | 59.28% | [4] |

| Base Hydrolysis | 1 M NaOH | 70°C | 60 min | ~100% | [4] |

| Base Hydrolysis | 1 M NaOH | 23°C | 240 min | 84.33% | [4] |

| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 3 hrs | Major Degradation | [5] |

| Oxidation | 3% H₂O₂ | 23°C | 180 min | 87.04% | [4] |

Table 2: Major Impurities and Their Formation Conditions

| Impurity Name/Identifier | RRT | Formation Conditions | m/z [M+H]⁺ | Reference |

| DP1 | 1.3 | Acidic | - | [1][5] |

| DP2 | 0.4 | Basic | - | [1] |

| DP3 | 0.7 | Basic, Neutral Hydrolysis | - | [1] |

| DP4 | 1.2 | Basic, Oxidative | 337.2 | [1][5] |

| 1-{...}-pyrrolidine-2-carboxamide | - | Acidic, Basic, Oxidative | - | [4] |

| [(...)-amino]acetic acid | - | Acidic, Basic | 226 | [4] |

| 1-{...}-pyrrolidine-2-carboxylic acid | - | Acidic, Basic | - | [4] |

| N-hydroxy-N-((...))glycinate | 0.38 | Oxidative | 241.0 | [5] |

| (1S, 3R, ...)-3-(hydroxyamino)adamantan-1-ol | 0.8 | Oxidative | 183.1 | [5] |

| DP5 | 0.5 | Oxidative | - | [1] |

| DP6 | 0.6 | Oxidative | - | [1] |

DP: Degradation Product; RRT: Relative Retention Time; Full chemical names are abbreviated for table clarity.

Experimental Protocols

The methodologies outlined below are synthesized from established stability-indicating methods for vildagliptin.

1. Forced Degradation (Stress Testing) Methodology

-

Preparation of Stock Solution: A stock solution of vildagliptin is typically prepared by dissolving the raw material in a suitable diluent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to a concentration of approximately 1.0 mg/mL.[1][6]

-

Acidic Degradation: 9 mg of vildagliptin is dissolved in 2.0 mL of methanol, followed by the addition of 3.0 mL of 1 M HCl. The mixture is then heated in an oil bath at 80°C for 3 to 9 hours.[1][5] After the specified time, the solution is cooled and neutralized to pH 7.0 with NaOH solution before being diluted to the final concentration.[1]

-

Basic Degradation: 9 mg of vildagliptin is dissolved in 2.0 mL of methanol, and 3.0 mL of 0.1 M or 1 M NaOH is added. The mixture is kept at room temperature (23°C) or heated (e.g., 80°C) for a specified period (e.g., 3 to 240 minutes).[4][5] The solution is then neutralized with HCl and diluted.

-

Oxidative Degradation: 5 mg of vildagliptin is dissolved in 2.0 mL of methanol, and 2.0 mL of 3% H₂O₂ is added. The solution is kept at room temperature for 1 to 7 hours.[5] Finally, the solution is diluted to the target concentration.

-

Thermal Degradation: Vildagliptin powder is kept in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 3 hours).[7] A solution is then prepared from the stressed powder for analysis.

-

Photolytic Degradation: Vildagliptin solution or solid powder is exposed to UV light in a photostability chamber for a specified duration (e.g., 24 hours).[7]

2. Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for separating vildagliptin from its degradation products.

-

Chromatographic System: An HPLC system equipped with a UV detector is used.[8]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for separation.[8]

-

Mobile Phase: A typical mobile phase is a mixture of a buffer (e.g., 25 mM ammonium (B1175870) bicarbonate or potassium dihydrogen phosphate) and an organic solvent like acetonitrile, often in an isocratic or gradient elution mode.[2][3] A common ratio is 50:50 (v/v) buffer to acetonitrile.[8]

-

Flow Rate: A flow rate of 1.0 mL/min is frequently used.[2][8]

-

Detection: UV detection is performed at a wavelength of 207 nm or 220 nm.[2][8]

-

Column Temperature: The column is typically maintained at 30°C.[8]

-

Injection Volume: An injection volume of 20 µL to 100 µL is used.[6]

Visualizations

Vildagliptin Degradation Pathways

Caption: Degradation pathways of vildagliptin under different stress conditions.

Forced Degradation Experimental Workflow

Caption: General workflow for a forced degradation study of vildagliptin.

Relationship Between Stressors and Impurities

Caption: Logical links between stress conditions and major vildagliptin impurities.

References

- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 2. Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scribd.com [scribd.com]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method for Vildagliptin Impurity A Analysis

AN-VLD-001

Abstract

This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Vildagliptin (B1682220) Impurity A (3-amino-1-adamantanol) in bulk drug and pharmaceutical dosage forms. The method is developed to ensure the quality and safety of Vildagliptin products by effectively separating and quantifying this key process-related impurity. The chromatographic separation is achieved on a C8 or C18 column with UV detection, providing a reliable and robust analytical solution for quality control laboratories. This document provides the complete method protocol, chromatographic conditions, and validation summary in accordance with ICH guidelines.

Introduction

Vildagliptin is a potent oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes mellitus.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety and drug efficacy.[4] One of the key process-related impurities in the synthesis of Vildagliptin is 3-amino-1-adamantanol (Impurity A), which is a primary synthetic intermediate.[5] Therefore, a validated analytical method is essential for its monitoring.

This application note presents a stability-indicating RP-HPLC method for the separation and quantification of Vildagliptin and its Impurity A. The method has been developed to be simple, rapid, and robust, making it suitable for routine analysis in a quality control environment.

Experimental Method

The following table summarizes the optimized chromatographic conditions for the analysis of Vildagliptin and Impurity A.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA Detector |

| Column | Waters X-Bridge C8 (150 x 4.6 mm, 5 µm) or equivalent Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[1][6] |

| Mobile Phase | Potassium Dihydrogen Phosphate Buffer : Acetonitrile (60:40 v/v), pH adjusted to 4.6 with Phosphoric Acid[5] |

| Flow Rate | 1.0 mL/min[3][5][6] |

| Detection Wavelength | 210 nm[1][3][6][7] |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL[7] |

| Run Time | Approximately 10 minutes |

| Diluent | Mobile Phase |

The analytical method was validated according to ICH Q2(R1) guidelines. The summary of validation parameters demonstrates the method's suitability for its intended purpose.[1][6][8]

| Validation Parameter | Result |

| Specificity | No interference from blank or placebo at the retention times of Vildagliptin and Impurity A.[7] |

| Linearity (Impurity A) | LOQ to 150% of specification limit |

| Correlation Coefficient (r²) | > 0.999[9] |

| Accuracy (% Recovery) | 90.5% - 99.6%[7] |

| Precision (% RSD) | < 2.0%[10] |

| Method Precision | RSD < 2.0% |

| System Precision | RSD < 2.0% |

| Limit of Detection (LOD) | 0.018 µg/mL[2][11] |

| Limit of Quantitation (LOQ) | 0.055 µg/mL[2][11] |

| Robustness | The method is robust for minor changes in pH (±0.2), flow rate (±0.1 mL/min), and organic phase composition (±2%).[7] |

Detailed Protocol

Reagents and Materials

-

Vildagliptin Reference Standard (RS)

-

Vildagliptin Impurity A (3-amino-1-adamantanol) Reference Standard (RS)

-

Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

-

Orthophosphoric Acid (H₃PO₄), Analytical Grade

-

Acetonitrile, HPLC Grade

-

Water, HPLC Grade (Milli-Q or equivalent)

-

Vildagliptin Tablets (Sample)

-

0.45 µm Nylon Membrane Syringe Filters

Solution Preparation

-

Phosphate Buffer (pH 4.6): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 4.6 using diluted Orthophosphoric Acid. Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase: Mix the prepared Phosphate Buffer (pH 4.6) and Acetonitrile in a ratio of 60:40 (v/v).[5] Degas the solution for 15 minutes in an ultrasonic bath before use.

-

Use the Mobile Phase as the diluent for all standard and sample preparations.

-

Standard Stock Solution (SSS): Accurately weigh and transfer about 25 mg of Vildagliptin RS and 10 mg of Impurity A RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

-

Working Standard Solution (WSS): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains Vildagliptin and Impurity A at their working concentrations.

-

Weigh and finely powder not fewer than 20 Vildagliptin tablets.

-

Accurately weigh a quantity of the tablet powder equivalent to 50 mg of Vildagliptin and transfer it into a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.[1]

-

Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1] The clear filtrate is the sample solution.

HPLC System Procedure

-

System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1.

-

Equilibration: Pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

-

Injection Sequence:

-

Inject the diluent (blank) once to ensure there are no interfering peaks.

-

Inject the Working Standard Solution five times to check for system suitability. The %RSD for the peak areas of Vildagliptin and Impurity A should be not more than 2.0%.

-

Inject the Sample Solution in duplicate.

-

-

Data Acquisition: Record the chromatograms and integrate the peak areas.

Calculation

Calculate the percentage of Impurity A in the Vildagliptin sample using the following formula:

% Impurity A = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

-

Area_Imp_Sample = Peak area of Impurity A in the sample chromatogram

-

Area_Imp_Std = Average peak area of Impurity A in the standard chromatogram

-

Conc_Imp_Std = Concentration of Impurity A in the Working Standard Solution (mg/mL)

-

Conc_Sample = Concentration of Vildagliptin in the Sample Solution (mg/mL)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Caption: Experimental workflow for HPLC analysis of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scispace.com [scispace.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]